

# Sulopenem efficacy compared to ertapenem in complicated UTI clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



# Sulopenem vs. Ertapenem in Complicated UTI: A Clinical Trial Comparison

A head-to-head analysis of the phase 3 clinical trial data reveals that intravenous (IV) **sulopenem** followed by oral **sulopenem** etzadroxil/probenecid did not meet the non-inferiority endpoint compared to IV ertapenem followed by oral standard-of-care therapy for the treatment of complicated urinary tract infections (cUTIs). This outcome was primarily driven by a higher rate of asymptomatic bacteriuria in the **sulopenem** group at the test-of-cure visit.[1][2][3] However, clinical success rates were comparable between the two treatment arms, and **sulopenem** demonstrated a favorable safety profile.[4][5]

This guide provides a detailed comparison of the efficacy and methodology of **sulopenem** and ertapenem based on the pivotal SURE-1 (NCT03357614) clinical trial.[1][2]

### **Quantitative Data Summary**

The following table summarizes the key efficacy outcomes from the SURE-1 clinical trial, comparing the **sulopenem** and ertapenem treatment arms in the microbiologic modified intent-to-treat (mMITT) population.



| Efficacy Endpoint                                   | Sulopenem<br>(IV/Oral) | Ertapenem (IV/Oral) | Difference (95% CI)        |
|-----------------------------------------------------|------------------------|---------------------|----------------------------|
| Overall Response at<br>Test-of-Cure (Day 21)        | 67.8% (301/444)        | 73.9% (325/440)     | -6.1% (-12.0% to<br>-0.1%) |
| Clinical Response at<br>Test-of-Cure                | 89.4%                  | 88.4%               | 2.0% (-1.5% to 5.4%)       |
| Overall Response at<br>End-of-Treatment<br>(Day 10) | 86.7% (385/444)        | 88.9% (391/440)     | -2.2% (-6.5% to 2.2%)      |

Data sourced from the SURE-1 clinical trial results.[1][2][5]

#### **Experimental Protocols**

The SURE-1 trial was a phase 3, randomized, multicenter, double-blind study designed to evaluate the efficacy and safety of **sulopenem** compared to ertapenem in adults with cUTI.[1] [5]

Patient Population: Hospitalized adult patients with a diagnosis of cUTI, including acute pyelonephritis, were enrolled.[1] Key inclusion criteria included the presence of pyuria, bacteriuria, and signs and symptoms of a cUTI.[1] Patients with an indwelling catheter or known urinary tract obstruction were also included. A significant portion of the patient population had infections caused by extended-spectrum  $\beta$ -lactamase (ESBL)-producing (26.6%) and fluoroquinolone-nonsusceptible (38.6%) pathogens.[2][3]

Treatment Regimens: Patients were randomized to one of two treatment arms:[1][2]

- Sulopenem Arm: Intravenous sulopenem administered for a minimum of 5 days, followed by oral sulopenem etzadroxil/probenecid to complete a 7 to 10-day total course of therapy.
   [5]
- Ertapenem Arm: Intravenous ertapenem administered for a minimum of 5 days, followed by either oral ciprofloxacin or amoxicillin-clavulanate, depending on the susceptibility of the baseline uropathogen, to complete a 7 to 10-day total course of therapy.[1][5]



Endpoints: The primary efficacy endpoint was the overall response at the test-of-cure (TOC) visit (Day 21) in the mMITT population.[1] Overall response was a composite of clinical cure and microbiological eradication.[4] Clinical cure was defined as the resolution of baseline signs and symptoms of the cUTI, while microbiological eradication was defined as a reduction of the baseline pathogen in urine culture. Secondary endpoints included the overall response at the end-of-treatment visit and the safety and tolerability of the treatment regimens.[5]

### **Visualizing the Clinical Trial Workflow**

The following diagram illustrates the workflow of the SURE-1 clinical trial, from patient enrollment to the final efficacy assessment.





Click to download full resolution via product page

Caption: Workflow of the SURE-1 clinical trial comparing **sulopenem** and ertapenem.





#### **Logical Relationship of the Primary Endpoint**

The primary endpoint of the SURE-1 trial was a composite measure. The diagram below breaks down the components of the "Overall Response."



Click to download full resolution via product page

Caption: Components of the primary endpoint in the cUTI clinical trial.

In conclusion, while **sulopenem** did not demonstrate non-inferiority to ertapenem in the overall response for treating cUTIs due to higher rates of asymptomatic bacteriuria post-treatment, its comparable clinical efficacy and tolerability suggest it could be a viable treatment option, particularly in cases where an oral step-down therapy is advantageous.[6][7] Further research may be warranted to understand the clinical significance of asymptomatic bacteriuria in this patient population.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. academic.oup.com [academic.oup.com]
- 2. Sulopenem for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulopenem not as effective as ertapenen for treating complicated UTIs, pyelonephritis:
  Study [medicaldialogues.in]
- 4. Applying Desirability of Outcome Ranking End Point to Randomized Trial of Sulopenem for the Treatment of Complicated Urinary Tract Infections PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iterum Therapeutics Announces Topline Results for a Phase 3 Clinical Trial of Oral and IV Sulopenem in Complicated Urinary Tract Infection :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. 1232. Efficacy and Safety of Intravenous Sulopenem Followed by Oral Sulopenem etzadroxil/Probenecid Versus Intravenous Ertapenem Followed by Oral Ciprofloxacin or Amoxicillin-clavulanate in the Treatment of Complicated Urinary Tract Infections (cUTI): Results from the SURE-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sulopenem efficacy compared to ertapenem in complicated UTI clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8136399#sulopenem-efficacy-compared-to-ertapenem-in-complicated-uti-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com